(Bicyclo(2.2.1)hept-2-ylidene)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
80106-53-2 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2E)-2-(2-bicyclo[2.2.1]heptanylidene)acetamide |
InChI |
InChI=1S/C9H13NO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h5-7H,1-4H2,(H2,10,11)/b8-5+ |
InChI Key |
KJRUUMKNELLDSU-VMPITWQZSA-N |
SMILES |
C1CC2CC1CC2=CC(=O)N |
Isomeric SMILES |
C1CC\2CC1C/C2=C\C(=O)N |
Canonical SMILES |
C1CC2CC1CC2=CC(=O)N |
Synonyms |
(bicyclo(2.2.1)hept-2-ylidene)acetamide (bicyclo(2.2.1)hept-2-ylidene)acetic acid amide BCHYE-AC |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 Ylidene Acetamide and Analogues
Strategies for Constructing the Bicyclo[2.2.1]heptane Core
The creation of the bicyclo[2.2.1]heptane framework is a cornerstone of synthetic organic chemistry, with numerous strategies developed to achieve this structural motif. The most prominent and widely utilized method is the Diels-Alder reaction, which provides a powerful and atom-economical route to norbornene precursors. However, alternative pathways involving radical cyclizations and skeletal rearrangements have also been established, offering different approaches to access this versatile scaffold.
Diels-Alder Cycloaddition Approaches to Norbornene Precursors
The [4+2] cycloaddition reaction, known as the Diels-Alder reaction, is the most common method for synthesizing the bicyclo[2.2.1]heptene system. This reaction typically involves the cycloaddition of a cyclopentadiene (B3395910) with a suitable dienophile to rapidly generate molecular complexity in a stereospecific manner. researchgate.net The high reactivity of cyclopentadiene makes it an ideal diene for these cycloadditions. researchgate.net This approach has been used to generate highly substituted bicyclo[2.2.1]heptane cores for the synthesis of complex molecules. chemrxiv.org
The stereochemical outcome of the Diels-Alder reaction for forming bicyclo[2.2.1]heptane systems is a critical consideration. The reaction can yield two primary stereoisomers: the endo and exo products. In most cases, the endo product is kinetically favored due to secondary orbital overlap, a stabilizing interaction between the developing π-system of the diene and the substituent on the dienophile. libretexts.org However, the exo isomer is typically the thermodynamically more stable product.
Computational studies have investigated the origins of stereoselectivity, revealing that the preference for the exo product in some hetero-Diels-Alder reactions with norbornene is due to significant distortion and eclipsed conformations in the endo transition state. rsc.org The choice of diene and dienophile, as well as reaction conditions, can influence the ratio of these isomers. For instance, the reaction of cyclopentadiene with α-olefins containing electron-withdrawing groups is a facile method for synthesizing various norbornene derivatives, though it often yields a mixture of exo and endo isomers. researchgate.netresearchgate.net The regioselectivity of the Diels-Alder reaction is also a key factor when using unsymmetrical dienes or dienophiles, with the alignment of the largest coefficients of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile generally dictating the major regioisomer formed. libretexts.orgacs.org
| Reaction Component | Stereochemical Preference | Controlling Factors |
| Diene | Influences facial selectivity | Substitution pattern, electronics |
| Dienophile | Determines endo/exo ratio | Steric bulk, electronic nature of substituents |
| Transition State | Endo often kinetically favored | Secondary orbital overlap |
| Product | Exo often thermodynamically favored | Steric repulsion in the final product |
To improve the efficiency, selectivity, and scope of the Diels-Alder reaction for synthesizing bicyclo[2.2.1]heptane systems, various catalytic methods have been developed. Lewis acids are commonly employed to accelerate the reaction and enhance its selectivity by coordinating to the dienophile, thereby lowering the energy of its LUMO. qscience.com
Furthermore, the development of chiral Lewis acid catalysts has enabled enantioselective Diels-Alder reactions, providing access to optically active bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. acs.org Organocatalysis has also emerged as a powerful tool, allowing for the rapid and highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates under mild conditions. rsc.org In addition to traditional chemical catalysts, more novel approaches have been explored. For example, fly-ash has been used as a catalyst in aqueous media for the [4+2] cycloaddition of cyclopentadiene and aryl chalcones, presenting a greener synthetic route. qscience.commjcce.org.mk The use of different catalysts, including β-cyclodextrin, has also been studied to influence reaction yields and product distribution. researchgate.net
| Catalyst Type | Role in Reaction | Example |
| Lewis Acids | Accelerate reaction, enhance selectivity | AlCl₃, BBr₃ |
| Chiral Lewis Acids | Induce enantioselectivity | Chiral boron or aluminum complexes |
| Organocatalysts | Enable enantioselective formal [4+2] cycloadditions | Proline-derived catalysts |
| Heterogeneous Catalysts | Promote reaction, often in green solvents | Fly-ash in water |
Alternative Synthetic Pathways to Bicyclo[2.2.1]heptane Scaffolds
Radical cyclizations offer a powerful method for forming the bicyclo[2.2.1]heptane framework. thieme-connect.com These reactions often proceed through a cascade of events, allowing for the rapid construction of complex polycyclic systems from acyclic precursors. For instance, tandem radical cyclizations involving two sequential 5-exo-cyclizations can lead to good yields of bicyclo[2.2.1]heptane derivatives. thieme-connect.com This approach has been successfully applied to the total synthesis of natural products like (±)-(Z)-β-santalol. thieme-connect.com
The synthesis of bicyclo[2.2.1]heptanes with functionality at the bridgehead positions has been achieved through the radical cyclization of appropriately substituted cyclohexylmethyl radicals. researchgate.net α-Acylamino radical cyclizations have also been utilized to synthesize nitrogen-containing bicyclic systems, such as 7-azabicyclo[2.2.1]heptane derivatives. clockss.org The stereochemical outcome of these cyclizations can be influenced by steric effects within the transition state, allowing for diastereospecific bond formation in some cases. nih.gov This methodology has proven effective in constructing the bicyclo[2.2.1]heptane skeleton for potent anti-H. pylori agents. elsevierpure.com
Skeletal rearrangements provide another avenue to the bicyclo[2.2.1]heptane core. A sequential Diels-Alder reaction followed by a rearrangement has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes. acs.orgnih.gov In some cases, the strain inherent in the bicyclic system can be exploited to drive retro-condensation reactions, such as retro-Dieckman or retro-aldol reactions, on bridgehead-substituted bicyclo[2.2.1]heptenes to yield functionalized scaffolds. nih.gov
A facile approach for the stereoselective synthesis of aminobicyclo[2.2.1]heptane-2-carboxylic acids involves a Curtius rearrangement as a key step. thieme-connect.com Additionally, titanocene (B72419) alkylidene complexes have been shown to react with ester-substituted norbornenes to form titanacyclobutanes, which can then rearrange to cleave the bicycloheptane ring system and form substituted bicyclo[3.2.0]heptenes. caltech.edu These rearrangement strategies highlight the versatility of the bicyclo[2.2.1]heptane system as both a synthetic target and a precursor for other complex molecular architectures.
Introduction of the Exocyclic Double Bond (Ylidene Moiety) at the Bicyclo[2.2.1]heptane-2-position
The creation of the exocyclic carbon-carbon double bond at the second position of the bicyclo[2.2.1]heptane ring is a critical step. The primary precursor for this transformation is typically bicyclo[2.2.1]heptan-2-one, also known as norcamphor (B56629). Due to the inherent steric hindrance of the bridged bicyclic system, robust olefination methods are often required.
Carbonyl olefination reactions are the most direct and widely employed methods for converting the ketone group of norcamphor into the desired ylidene functionality. These reactions involve the use of organophosphorus or organometallic reagents.
The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphonium ylide to convert a ketone into an alkene. libretexts.orgwikipedia.org For the synthesis of a simple exocyclic methylene (B1212753) group on the bicyclo[2.2.1]heptane core, methylenetriphenylphosphorane (Ph₃P=CH₂) is a suitable reagent. This method has been successfully applied to sterically hindered ketones, including camphor, a derivative of norcamphor. libretexts.orgwikipedia.org The reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane that subsequently fragments to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.com
To synthesize the (bicyclo[2.2.1]hept-2-ylidene)acetic acid precursor necessary for the final acetamide (B32628), a stabilized ylide, such as an ester-substituted phosphorane (e.g., Ph₃P=CHCO₂Et), is required. Stabilized ylides are generally less reactive than non-stabilized ones and typically favor the formation of the (E)-alkene isomer. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org This often translates to higher yields and easier purification, as the dialkyl phosphate byproduct is water-soluble. organic-chemistry.org For the synthesis of the (bicyclo[2.2.1]hept-2-ylidene)acetamide precursor, norcamphor would be treated with the carbanion generated from a phosphonoacetate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH). The HWE reaction is well-known for its high (E)-stereoselectivity, which is advantageous for controlling the geometry of the newly formed double bond. wikipedia.orgorganic-chemistry.org
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Olefination of Norcamphor
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide (e.g., Ph₃P=CHCO₂R) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂R + Base) |
| Reactivity | Stabilized ylides are less reactive; may struggle with hindered ketones. | Generally more reactive than stabilized Wittig ylides. |
| Byproduct | Triphenylphosphine oxide (often difficult to remove). | Dialkyl phosphate salt (water-soluble, easy to remove). wikipedia.org |
| Stereoselectivity | Variable; depends on ylide stability and reaction conditions. | Predominantly forms the (E)-alkene. wikipedia.org |
| Base | Strong bases required for non-stabilized ylides (e.g., n-BuLi). | Milder bases can be used (e.g., NaH, NaOMe). organic-chemistry.org |
For sterically demanding ketones like norcamphor, titanium-based carbenoid reagents offer a powerful alternative to phosphorus-based methods. The Tebbe reagent, an organotitanium compound, is highly effective for the methylenation of a wide range of carbonyl compounds, including ketones, esters, and amides. wikipedia.orgchem-station.com It is known to be more efficient than the Wittig reaction for sterically encumbered carbonyls. wikipedia.org The active species is a Schrock carbene (Cp₂Ti=CH₂), which is generated in situ and reacts with the ketone via a [2+2] cycloaddition to form an oxatitanacyclobutane intermediate. This intermediate then fragments, driven by the formation of a strong titanium-oxygen bond, to yield the exocyclic alkene. chem-station.com
The Petasis reagent (dimethyltitanocene, Cp₂Ti(CH₃)₂) is another excellent organotitanium reagent for olefination. wikipedia.org It shares a similar reaction mechanism with the Tebbe reagent but is often easier to prepare and handle, being more stable towards air. wikipedia.org A key advantage of the Petasis reagent is the ability to introduce alkylidene groups other than methylene by simply using the corresponding dialkyltitanocene. nrochemistry.com Both Tebbe and Petasis reagents are advantageous as they are less basic than Wittig reagents, minimizing side reactions like enolization. wikipedia.org
Table 2: Features of Tebbe and Petasis Reagents in Carbonyl Olefination
| Feature | Tebbe Reagent | Petasis Reagent |
| Composition | Methylene-bridged titanium-aluminum complex. organic-chemistry.org | Dimethyltitanocene (Cp₂Ti(CH₃)₂). wikipedia.org |
| Active Species | Schrock Carbene (Cp₂Ti=CH₂). sigutlabs.com | Generated in situ upon heating. wikipedia.org |
| Substrate Scope | Ketones, aldehydes, esters, amides, lactones. chem-station.com | Wide range including aldehydes, ketones, and esters. wikipedia.org |
| Advantages | Highly efficient for hindered ketones, less basic than Wittig reagents. wikipedia.org | More air-stable and easier to prepare than Tebbe reagent; allows for various alkylidene groups. wikipedia.orgnrochemistry.com |
| Limitations | Primarily used for methylenation. | Requires heating to generate the active carbene. |
An alternative, though potentially less direct, route to the exocyclic double bond involves elimination reactions. This strategy would typically start from a 2-substituted bicyclo[2.2.1]heptane derivative. For instance, a 2-(halomethyl)bicyclo[2.2.1]heptane could undergo an E2 elimination upon treatment with a strong, non-nucleophilic base to form the exocyclic methylene group.
Similarly, to generate the (bicyclo[2.2.1]hept-2-ylidene)acetamide framework, a potential precursor could be a 2-halo-2-(carboxamidomethyl)bicyclo[2.2.1]heptane. Treatment with a suitable base would induce the elimination of the hydrogen halide, forming the target double bond. However, the stereochemical requirements for E2 elimination (anti-periplanar arrangement of the proton and leaving group) and the potential for competing substitution reactions or rearrangements within the strained bicyclic system must be carefully considered. The formation of the more stable endocyclic alkene (Bredt's rule violation notwithstanding in some cases) can also be a competing pathway.
Olefination Reactions for Exocyclic Alkene Formation
Formation of the Acetamide Moiety
The final step in the synthesis of (Bicyclo(2.2.1)hept-2-ylidene)acetamide is the formation of the primary amide group. This is typically achieved from a corresponding carboxylic acid or ester derivative, namely (bicyclo[2.2.1]hept-2-ylidene)acetic acid or its alkyl ester.
The conversion of a carboxylic acid to an acetamide is a standard transformation in organic synthesis. One of the most common methods involves the activation of the carboxylic acid, followed by reaction with an amine source, such as ammonia.
The carboxylic acid, (bicyclo[2.2.1]hept-2-ylidene)acetic acid, can be activated by converting it into a more reactive derivative. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This highly electrophilic intermediate readily reacts with ammonia to furnish the desired primary amide, this compound.
Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct amidation of the carboxylic acid with ammonia, often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
If the olefination step yields an ester of (bicyclo[2.2.1]hept-2-ylidene)acetic acid, this can be converted directly to the acetamide. This can be achieved by heating the ester with aqueous or alcoholic ammonia. While this method is direct, it can sometimes require harsh conditions. More recently, catalytic methods for the direct amidation of esters have been developed, offering milder reaction conditions. mdpi.com
Nitrile Hydrolysis Approaches
An alternative synthetic route to this compound involves the hydrolysis of the corresponding nitrile, (Bicyclo(2.2.1)hept-2-ylidene)acetonitrile. This transformation can be achieved under either acidic or basic conditions. youtube.com
Acid-catalyzed hydrolysis typically employs strong acids such as sulfuric acid or hydrochloric acid in the presence of water. youtube.com The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to the amide.
Base-catalyzed hydrolysis, on the other hand, utilizes a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. semanticscholar.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate that, upon protonation, yields the amide.
Controlling the reaction conditions is paramount in nitrile hydrolysis to prevent over-hydrolysis of the amide to the corresponding carboxylic acid. nih.gov Enzymatic hydrolysis, using nitrile hydratases, offers a milder and more selective alternative, often proceeding with high yields and under neutral pH conditions. nih.govcas.cz
Table 3: Conditions for Nitrile Hydrolysis
| Method | Reagents | Key Considerations |
| Acid-catalyzed | H₂SO₄ or HCl in H₂O | Risk of over-hydrolysis to carboxylic acid |
| Base-catalyzed | NaOH or KOH in H₂O/alcohol | Risk of over-hydrolysis to carboxylic acid |
| Enzymatic | Nitrile hydratase | Mild conditions, high selectivity |
Stereoselective Introduction of the Acetamide Group
The stereochemistry of the bicyclo[2.2.1]heptane system is a critical aspect of its chemistry. Introducing the acetamide group in a stereoselective manner is a significant synthetic challenge. One potential strategy involves the asymmetric reduction of a ketone precursor, such as 2-acetylbicyclo[2.2.1]heptan-7-one, followed by functional group manipulation to install the acetamide moiety.
Alternatively, a chiral auxiliary approach could be employed. For instance, a chiral amine could be used to form an enamine from a suitable ketone precursor, which could then be alkylated with an acetamide-containing electrophile. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Organocatalysis represents a modern and powerful tool for asymmetric synthesis. rsc.org A chiral organocatalyst could potentially be used to catalyze the addition of a nucleophile to an appropriate electrophile, thereby establishing the desired stereocenter.
Chemo-, Regio-, and Stereocontrol in Multistep Synthesis of this compound
A multistep synthesis of this compound from a simpler precursor, such as bicyclo[2.2.1]heptan-2-one, necessitates careful control over chemo-, regio-, and stereoselectivity.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, during the synthesis, it may be necessary to protect a carbonyl group as an acetal while another functional group is being manipulated.
Stereocontrol is of paramount importance due to the rigid, three-dimensional structure of the bicyclo[2.2.1]heptane core. The approach of reagents to this framework is often dictated by steric hindrance, leading to a preference for attack from the exo face. However, achieving endo selectivity can be challenging and may require the use of specific reagents or directing groups. The use of chiral catalysts or auxiliaries is often essential to achieve high levels of enantioselectivity in the synthesis of chiral bicyclo[2.2.1]heptane derivatives.
Mechanistic Investigations of Reactions Involving the Bicyclo 2.2.1 Hept 2 Ylidene Acetamide Skeleton
Reactivity of the Exocyclic Double Bond
The exocyclic double bond in the (Bicyclo[2.2.1]hept-2-ylidene)acetamide system is a key site for a variety of chemical transformations. Its reactivity is influenced by the steric hindrance imposed by the bicyclic framework and the electronic effects of the acetamide (B32628) group.
Electrophilic Additions and Their Stereochemical Outcomes
Electrophilic additions to the exocyclic double bond of bicyclo[2.2.1]heptane systems are well-documented. The stereochemical outcome of these reactions is largely dictated by the steric hindrance of the bicyclic frame. Generally, the electrophile approaches the double bond from the less hindered exo face to avoid steric repulsion from the endo hydrogens.
In the case of (Bicyclo[2.2.1]hept-2-ylidene)acetamide, the acetamide group can influence the electronic nature of the double bond. Depending on the reaction conditions, the nitrogen lone pair can be delocalized, potentially affecting the electron density of the alkene. However, the primary determinant of stereoselectivity remains the steric accessibility. For instance, in the hydrohalogenation of a similar compound, 2-methylenebicyclo[2.2.1]heptane, the proton adds to the exocyclic carbon, leading to the formation of a tertiary carbocation at the bridgehead, which is then attacked by the halide. The approach of the electrophile is predominantly from the exo face.
A similar stereochemical preference is expected for (Bicyclo[2.2.1]hept-2-ylidene)acetamide. The addition of an electrophile (E+) would preferentially occur from the exo face, leading to a carbocation intermediate. The subsequent attack by a nucleophile (Nu-) would also likely occur from the exo face, although the stereochemical outcome at the ylidene carbon can vary depending on the nature of the intermediate and the nucleophile.
Table 1: Predicted Stereochemical Outcomes of Electrophilic Additions
| Reagent (E-Nu) | Predicted Major Product Stereochemistry |
|---|---|
| HBr | exo-addition of H and Br |
| H₂O/H⁺ | exo-addition of H and OH |
It is important to note that while exo addition is generally favored, the presence of the acetamide group could potentially lead to minor amounts of the endo product, especially with smaller electrophiles or under conditions that favor thermodynamic control.
Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2]) with the Ylidene System
The exocyclic double bond of (Bicyclo[2.2.1]hept-2-ylidene)acetamide can participate in various cycloaddition reactions. The feasibility and stereoselectivity of these reactions are influenced by both steric and electronic factors.
[4+2] Cycloaddition (Diels-Alder Reaction): The ylidene system can act as a dienophile in Diels-Alder reactions. Due to the steric hindrance of the bicyclo[2.2.1]heptane skeleton, the diene is expected to approach from the less hindered exo face. mdpi.com The acetamide group, being an electron-withdrawing group, can enhance the dienophilic character of the double bond, particularly with electron-rich dienes. The major product would be the exo adduct.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The exocyclic double bond can react with 1,3-dipoles such as azides, nitrile oxides, and diazomethane (B1218177) to form five-membered heterocyclic rings. evitachem.comlookchem.com The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) interactions and steric effects. ucsb.edu Similar to other additions, the 1,3-dipole is expected to approach from the exo face of the bicyclo[2.2.1]heptane skeleton. researchgate.net
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions of exocyclic alkenes on the norbornane (B1196662) framework are known to occur. These reactions typically proceed via a triplet biradical intermediate. The stereochemical outcome can be complex, but the initial attack of the excited enone or alkene is likely to occur on the less hindered exo face. Thermal [2+2] cycloadditions with ketenes are also possible, and the stereochemistry is again expected to be controlled by the steric approach of the ketene (B1206846) to the exo face of the ylidene system.
Oxidative Transformations and Rearrangements
The exocyclic double bond is susceptible to oxidative cleavage and rearrangements, often leading to interesting molecular frameworks.
Oxidative Cleavage: Ozonolysis of the exocyclic double bond in (Bicyclo[2.2.1]hept-2-ylidene)acetamide would lead to the formation of a ketone at the 2-position of the bicyclo[2.2.1]heptane ring and formaldehyde. researchgate.netnih.govuni.wroc.pl This reaction is a reliable method for converting the ylidene group into a carbonyl group. Other oxidative cleavage methods, such as treatment with potassium permanganate (B83412) under strong conditions, would likely yield the corresponding carboxylic acid.
Rearrangements: The bicyclo[2.2.1]heptane skeleton is prone to Wagner-Meerwein rearrangements, especially when a carbocation is formed adjacent to the strained ring system. In the context of electrophilic additions to the exocyclic double bond, the initially formed carbocation could potentially undergo rearrangement to a more stable carbocation, leading to a mixture of products. The acetamide group's electronic influence could modulate the stability of the carbocationic intermediates and thus the propensity for rearrangement.
Radical Reactions at the Alkene Site
Radical additions to the exocyclic double bond can also be envisioned. For instance, the addition of HBr under radical conditions (in the presence of peroxides) would proceed via a radical mechanism. In contrast to the ionic addition, the bromine radical would add first to the exocyclic carbon to generate a more stable tertiary radical at the bridgehead. This radical would then abstract a hydrogen atom from HBr to give the final product. The stereochemistry of the initial radical attack is still expected to be from the less hindered exo face.
Reactions Involving the Acetamide Group
The acetamide group in (Bicyclo[2.2.1]hept-2-ylidene)acetamide provides another site for chemical modification.
Transformations at the Amide Nitrogen (e.g., N-alkylation, acylation)
N-alkylation: The nitrogen atom of the acetamide is nucleophilic and can be alkylated. However, amides are generally less reactive than amines in N-alkylation reactions. Strong bases are often required to deprotonate the amide to form the more nucleophilic amidate anion. The steric hindrance around the nitrogen atom, due to the bulky bicyclic framework, could make N-alkylation challenging. researchgate.net Milder methods, such as using alkyl tosylates in the presence of a non-nucleophilic base, might be effective. researchgate.net
N-acylation: N-acylation of the secondary amide can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This would lead to the formation of an imide. Similar to N-alkylation, the steric bulk of the bicyclo[2.2.1]heptane group might hinder this transformation, potentially requiring more forcing conditions.
Table 2: Potential Transformations at the Acetamide Nitrogen
| Reaction | Reagents | Expected Product |
|---|---|---|
| N-alkylation | 1. NaH, 2. R-X | N-alkyl-(Bicyclo[2.2.1]hept-2-ylidene)acetamide |
Reactions at the Carbonyl Carbon (e.g., reductions, additions)
Detailed research findings on the reduction and addition reactions specifically at the carbonyl carbon of (Bicyclo(2.2.1)hept-2-ylidene)acetamide are not extensively documented in publicly available literature. However, the reactivity can be inferred from the general behavior of amides and the well-established stereochemical outcomes of reactions on norbornane derivatives.
Reduction of the Amide:
The reduction of primary amides is a standard transformation to yield primary amines. A common and potent reagent for this purpose is Lithium Aluminium Hydride (LiAlH₄). libretexts.org The general mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another hydride equivalent to the amine. libretexts.org
For this compound, the expected product of LiAlH₄ reduction would be 2-(Bicyclo(2.2.1)hept-2-ylidene)ethanamine. The exocyclic double bond is generally not reduced by LiAlH₄ under standard conditions. The stereochemical course of the reduction would be influenced by the steric hindrance posed by the bicyclic framework, although the reaction occurs at the exocyclic acetamide group, making this less of a controlling factor than for endocyclic carbonyls.
Addition of Organometallic Reagents:
The addition of organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents to amides is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.compressbooks.pub The reaction with primary amides can be complex due to the acidic N-H protons, which will be deprotonated by the strongly basic organometallic reagent. Typically, an excess of the organometallic reagent is required. The initial addition to the carbonyl group forms a tetrahedral intermediate. Unlike ketones or aldehydes, this intermediate can eliminate the amino group to form a ketone, which can then react with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.com
In the context of this compound, the addition of a Grignard or organolithium reagent would be expected to follow this general pathway. The stereoselectivity of the addition to the intermediate ketone would be governed by the steric hindrance of the norbornane skeleton, with the nucleophile preferentially attacking from the less hindered exo face.
Rearrangements of the Amide Functionality
The amide functionality, particularly in a strained bicyclic system, can undergo several classical name reactions, leading to significant structural reorganization. These rearrangements are often key steps in the synthesis of complex nitrogen-containing molecules.
Beckmann Rearrangement:
The Beckmann rearrangement transforms an oxime into an amide or a lactam. acs.org For a ketone like bicyclo[2.2.1]heptan-2-one (norcamphor), the corresponding oxime can be rearranged to a lactam. Studies have shown that the Beckmann rearrangement of norcamphor (B56629) oxime itself can be low-yielding and produce a mixture of lactam products. However, derivatives of the oxime can undergo rearrangement in good yield to a single lactam product. researchgate.netcore.ac.uk This rearrangement proceeds via the migration of the group anti to the leaving group on the nitrogen. The rigid structure of the bicyclic system dictates which group migrates, thus controlling the regioselectivity of the reaction.
Schmidt Reaction:
The Schmidt reaction is another method for the synthesis of amides or lactams from ketones, using hydrazoic acid (HN₃). This reaction has been applied to bicyclic ketones to produce bridged lactams. nih.gov The intramolecular Schmidt reaction of 2-azidoalkylketones can lead to the formation of bicyclic lactams. core.ac.ukgoogleapis.com The regioselectivity of the migration of the alkyl groups to the nitrogen is a key aspect of this reaction in bicyclic systems. nih.gov
Hofmann and Curtius Rearrangements:
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate. libretexts.orgresearchgate.net The Curtius rearrangement achieves a similar transformation, starting from a carboxylic acid which is converted to an acyl azide, and then thermally or photochemically decomposed to an isocyanate. mdpi.comresearchgate.netgoogle.com Both rearrangements proceed with retention of configuration of the migrating group. researchgate.net For this compound, the Hofmann rearrangement would be a potential route to the corresponding vinyl amine, while the related (Bicyclo(2.2.1)hept-2-ylidene)acetic acid could be a substrate for the Curtius rearrangement.
Table 1: Rearrangement Reactions Relevant to the this compound Skeleton
| Rearrangement | Starting Material | Intermediate | Product | Key Features |
|---|---|---|---|---|
| Beckmann | Oxime of bicyclo[2.2.1]heptan-2-one | Nitrilium ion | Bicyclic lactam | Stereospecific migration of the group anti to the leaving group. acs.orgresearchgate.netcore.ac.uk |
| Schmidt | Bicyclo[2.2.1]heptan-2-one | Diazonium cation | Bicyclic lactam | Reaction with hydrazoic acid; regioselectivity of alkyl migration is crucial. nih.govgoogleapis.com |
| Hofmann | This compound | Isocyanate | Vinyl amine | Loss of the carbonyl carbon; retention of stereochemistry of the migrating group. libretexts.orgresearchgate.net |
| Curtius | (Bicyclo(2.2.1)hept-2-ylidene)acetyl azide | Isocyanate | Vinyl amine | Formed from the corresponding carboxylic acid; proceeds with retention of configuration. mdpi.comresearchgate.netgoogle.com |
Interplay of Bicyclic Strain and Functional Group Reactivity
The unique geometry of the bicyclo[2.2.1]heptane skeleton significantly influences the reactivity of attached functional groups. The inherent strain and rigidity of this framework can lead to unusual reaction pathways and stereochemical outcomes.
The rigid structure of the norbornane skeleton restricts conformational flexibility. This rigidity leads to a well-defined spatial relationship between different parts of the molecule, which can have a profound effect on the transition states of reactions. For example, the non-planar nature of the amide bond in certain bicyclic systems can enhance its reactivity. researchgate.net The strain in the bicyclic system can also influence the stability of intermediates, such as carbocations or radicals, and thus direct the course of a reaction. In polymerization reactions, the introduction of the rigid norbornene monomer can significantly affect the properties of the resulting polymer. nih.gov
Transannular interactions, which are interactions between non-adjacent atoms in a cyclic molecule, are a notable feature of the chemistry of bicyclo[2.2.1]heptane derivatives. These interactions can occur between the bridgehead carbons and other parts of the ring system. In norbornadiene, for instance, a significant transannular interaction between the two double bonds has been observed. acs.org Such interactions can lead to unexpected cyclization reactions. For example, reactions of dilactones based on the bicyclo[2.2.1]heptane system with Grignard reagents have been shown to result in products formed through extensive transannular interactions. researchgate.net These bridging effects can stabilize transition states and lead to the formation of otherwise inaccessible polycyclic structures.
Catalytic Methodologies in Reactions of this compound
Catalytic methods offer efficient and selective routes for the transformation of the this compound skeleton. Both the double bond and the amide functionality are potential sites for catalytic reactions.
Catalytic Hydrogenation:
The catalytic hydrogenation of the exocyclic double bond of this compound would yield 2-(Bicyclo[2.2.1]heptan-2-yl)acetamide. The stereoselectivity of this hydrogenation is expected to be high, with hydrogen adding from the less sterically hindered exo face of the norbornane skeleton. This is a common feature in the catalytic hydrogenation of norbornene derivatives. Studies on the catalytic transfer hydrogenation of bicyclic ketones like norcamphor have shown that the choice of catalyst can influence the diastereoselectivity of the alcohol product.
Palladium-Catalyzed Reactions:
Palladium/norbornene cooperative catalysis has become a powerful tool for the functionalization of arenes. While these reactions typically use norbornene itself as a transient mediator, the principles can be extended to functionalized norbornenes. This methodology could potentially be used to further functionalize the bicyclic core of this compound.
Other Catalytic Systems:
Other transition metal catalysts have been employed for reactions involving the norbornene skeleton. For example, tungsten(II) carbonyl complexes have been used for the hydroarylation of norbornene. Ring-opening metathesis polymerization (ROMP) of norbornene and its derivatives is another important catalytic reaction, often initiated by ruthenium or tungsten complexes. mdpi.com These catalytic systems highlight the potential for a wide range of transformations on the this compound molecule.
Table 2: Catalytic Reactions Relevant to the this compound Skeleton
| Reaction Type | Catalyst System | Substrate Type | Product Type | Key Features |
|---|---|---|---|---|
| Transfer Hydrogenation | Metal Oxides (e.g., MgO, ZrO₂) | Bicyclic Ketones | Bicyclic Alcohols | Diastereoselectivity depends on catalyst and reaction conditions. |
| Ester Hydrogenation | Ruthenium-based polymeric catalyst | Esters | Alcohols | Homogeneous and heterogeneous catalytic systems have been developed. |
| Hydroarylation | Tungsten(II) carbonyl complex | Norbornene | Aryl-substituted norbornanes | C-H activation of arenes and addition across the double bond. |
| Cooperative Catalysis | Palladium / Norbornene | Aryl halides | Functionalized arenes | Norbornene acts as a transient mediator to facilitate C-H functionalization. |
| ROMP | Ruthenium or Tungsten complexes | Norbornene derivatives | Polymers | Ring-opening metathesis polymerization. mdpi.com |
Theoretical and Computational Studies on Bicyclo 2.2.1 Hept 2 Ylidene Acetamide
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of (Bicyclo(2.2.1)hept-2-ylidene)acetamide is dominated by the interplay between the π-system of the exocyclic double bond and the resonance-capable acetamide (B32628) group. The amide functional group is typically characterized by delocalization of the nitrogen lone pair into the carbonyl π-system (n(N) → π*(C=O)), a phenomenon known as amide resonance. nih.govyoutube.com This resonance imparts partial double-bond character to the C-N bond, leading to a planar geometry and significant chemical stability. researchgate.net
However, in this compound, the rigid bicyclo[2.2.1]heptane skeleton can enforce a non-planar or twisted geometry upon the amide group. nih.gov Such distortion disrupts the ideal orbital overlap required for efficient resonance, leading to a "de-conjugated" or "activated" amide bond. nih.govmdpi.com This has several consequences: the N-C(O) bond lengthens, the C=O bond shortens slightly, and the nitrogen atom may become more pyramidal. mdpi.com
Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in quantifying these effects. They allow for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key to understanding the molecule's reactivity. The HOMO is typically associated with the π-system of the alkene and the nitrogen lone pair, while the LUMO is centered on the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. Photoelectron spectroscopy studies on related bicyclic and exocyclic olefins have been used to determine ionization potentials, which are related to the energy of the HOMO, and have shown that ring strain does not always have a significant effect on the lowest ionization potentials. aip.org
Conformational Analysis of the Bicyclo[2.2.1]hept-2-ylidene Skeleton
The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) skeleton, is exceptionally rigid. Its bridged structure locks the molecule into a specific conformation, with very little of the flexibility seen in monocyclic or acyclic systems. nih.govcymitquimica.com This rigidity is a defining characteristic and is used in medicinal chemistry to create conformationally constrained mimics of biologically active molecules. nih.govbenthamdirect.com
The primary source of conformational isomerism in this compound arises from the acetamide side chain. Specifically, this involves rotation around the single and partial-double bonds within this substituent.
The most significant conformational equilibrium for the acetamide group is the rotation around the C-N bond, which gives rise to s-cis and s-trans rotamers (also referred to as Z and E isomers, respectively). The relative energies of these conformers and the transition state for their interconversion are critical for understanding the molecule's dynamic behavior.
In addition to the C-N rotation, rotation around the single bond connecting the acetamide nitrogen to the bicyclic ring can also lead to different conformers. Computational studies on related systems, such as N-acyl-7-azabicyclo[2.2.1]heptanes, have explored the pyramidal nature of the amide nitrogen due to ring strain. mdpi.com For this compound, DFT calculations can be employed to locate the geometries of these various conformers, which represent energy minima on the potential energy surface. The calculations also identify the transition state geometries and their corresponding energies, which define the energy barriers between the stable conformers. researchgate.netarxiv.org
Table 1: Key Conformational States and Transitions
| State | Description | Key Dihedral Angle(s) | Relative Energy (Calculated) |
|---|---|---|---|
| Energy Minimum 1 | s-trans (or E) acetamide conformer | ω (O=C-N-H) ≈ 180° | Lower Energy |
| Energy Minimum 2 | s-cis (or Z) acetamide conformer | ω (O=C-N-H) ≈ 0° | Higher Energy |
Note: Relative energies are qualitative and based on general trends for secondary amides. Actual values would require specific DFT calculations for this molecule.
Rotation around a carbon-carbon double bond is highly restricted due to the need to break the π-bond, which requires a significant input of energy. libretexts.org For the exocyclic C=C bond in this compound, this barrier is expected to be very high, effectively preventing free rotation under normal conditions.
In contrast, the barrier to rotation around the C-N bond of the acetamide group is a well-studied phenomenon and is considerably lower, though still substantial. This barrier is a direct consequence of the partial double bond character derived from amide resonance. researchgate.netnih.gov Experimental and computational studies on various amides have placed this rotational barrier in the range of 15-20 kcal/mol (approximately 63-84 kJ/mol). researchgate.netacs.org For tertiary enamides, which share some structural similarities, the barrier to rotation around the N-alkenyl bond can vary widely, from less than 8 to over 30 kcal/mol, depending on the substituents. acs.org Studies on related bicyclic amides have shown that while the bicyclic frame can induce strain, the rotational barriers around the amide C-N bond often remain within the normal range. rsc.orgrsc.org
Table 2: Comparative Rotational Energy Barriers
| Bond | Type | Typical Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| C=C (Exocyclic) | π-bond rotation | > 60 | libretexts.org |
| C-N (Amide) | Partial π-bond rotation | 15-20 | researchgate.netacs.org |
Strain Energy Calculations within the Bicyclic System
The bicyclo[2.2.1]heptane skeleton is inherently strained because its bond angles deviate significantly from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This stored energy, known as ring strain, is a major driver of the chemical reactivity of these systems. nih.gov
Table 3: Reported Strain Energies for Related Bicyclic Systems
| Compound | Method | Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| Bicyclo[2.2.1]heptane | Experimental | ~14.4 | |
| Bicyclo[2.2.1]heptane | Experimental | ~17.1 | grafiati.com |
Computational Prediction of Reaction Mechanisms and Transition State Geometries
Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. sumitomo-chem.co.jp By mapping the potential energy surface (PES) of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. arxiv.org The transition state is the highest energy point along the reaction coordinate and its structure and energy (the activation energy) determine the rate of the reaction.
For a molecule like this compound, computational methods can predict the outcomes of various reactions, such as additions to the double bond, hydrolysis of the amide, or more complex cycloadditions. cdnsciencepub.commdpi.com These calculations can reveal whether a reaction proceeds through a concerted (single-step) or stepwise mechanism and can predict the stereochemical outcome, for example, whether a reagent will attack the exo (top) or endo (bottom) face of the bicyclic system.
Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be a robust and accurate tool for studying reaction mechanisms in organic chemistry. sumitomo-chem.co.jprsc.org DFT calculations are used to optimize the geometries of all species involved in a reaction and to compute their energies with high accuracy. researchgate.netdntb.gov.ua
In the context of this compound, DFT can be applied to:
Model Reaction Pathways: By calculating the energies of intermediates and transition states, a complete energy profile for a proposed mechanism can be constructed. researchgate.netbeilstein-journals.org For example, in a copper-catalyzed cyclization of a related propargylic amide, DFT calculations identified the rate-determining step to have a free energy barrier of 22.6 kcal/mol. beilstein-journals.org
Determine Transition State Geometries: DFT provides detailed 3D structures of transition states, revealing which bonds are breaking and forming at the climax of the reaction. dntb.gov.uaresearchgate.net
Predict Stereoselectivity: By comparing the activation energies of transition states leading to different stereoisomeric products, DFT can predict which product will be formed preferentially. For instance, DFT studies on the epoxidation of bicyclo[2.2.1]hept-2-ene explained the observed exo-selectivity by showing that the transition state leading to the exo-product is lower in energy than the one leading to the endo-product. researchgate.net
Analyze Reactivity: DFT can calculate various electronic properties, such as atomic charges and Fukui functions, which help to identify the most reactive sites in the molecule for electrophilic or nucleophilic attack.
Commonly used functionals for such studies include hybrid functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger to provide a good balance of accuracy and computational cost. researchgate.netdntb.gov.ua
Molecular Dynamics Simulations for Conformational Flux
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior and conformational landscape of molecules. For a molecule like this compound, which possesses a rigid bicyclic core and a flexible acetamide side chain, MD simulations can provide critical insights into its conformational flux. Although direct MD simulation studies on this compound are not extensively documented in the literature, the behavior of structurally related bicyclo[2.2.1]heptane derivatives allows for a well-founded theoretical discussion.
The conformational space of the acetamide side chain is of particular interest. The planarity of the amide group is generally maintained due to the delocalization of the nitrogen lone pair into the carbonyl group. The key degrees of freedom that would be explored in an MD simulation are the torsion angles around the C-N bond (defining the cis and trans amide conformations) and the torsion angle between the plane of the double bond and the plane of the amide group.
A hypothetical MD simulation would likely reveal the following:
Amide Bond Rotation: The barrier to rotation around the C-N amide bond is significant, meaning that transitions between the s-cis and s-trans conformations of the acetamide moiety would be infrequent events on the nanosecond timescale of a typical simulation. The s-trans conformation is generally favored for acyclic amides due to reduced steric hindrance.
Side Chain Orientation: The orientation of the entire acetamide group relative to the bicyclic core would be subject to constant fluctuation. The simulation would map the potential energy surface associated with the rotation around the single bond connecting the vinyl group to the acetamide nitrogen. This would reveal the preferred orientations of the side chain, governed by a balance of steric and electronic effects.
Solvent Effects: Running simulations in an explicit solvent would allow for the study of how solvent molecules interact with the polar acetamide group and the nonpolar bicyclic core. Hydrogen bonding between water molecules and the amide oxygen and N-H group would influence the conformational preferences of the side chain.
Computational studies on camphor-containing Schiff bases, which also feature the bicyclo[2.2.1]heptan-2-ylidene core, have highlighted the importance of quantum chemical simulations in understanding their conformational transitions, as the separation of stable rotamers is often not experimentally feasible. mdpi.com Similarly, MD simulations provide a way to visualize and quantify the dynamic interchange between different low-energy conformations of this compound.
Table 1: Hypothetical Key Parameters from a Molecular Dynamics Simulation of this compound
| Parameter | Predicted Value/Observation | Significance |
| Amide C-N Rotational Barrier | 15-20 kcal/mol | High barrier indicates conformational stability of s-trans vs. s-cis isomers on short timescales. |
| Favored Amide Conformation | s-trans | Minimizes steric clash between the bicyclic core and the acetyl methyl group. |
| Side Chain Torsional Angles | Multiple low-energy minima | Indicates flexibility in the orientation of the acetamide group relative to the ring. |
| Ring Puckering Amplitudes | Low | The exocyclic double bond adds rigidity, limiting the puckering of the bicyclic system. |
| Solvent Shell Structure | Ordered water molecules around the amide group | Highlights the role of hydrogen bonding in stabilizing specific side-chain conformations. |
Stereoelectronic Effects and Orbital Interactions
The chemical behavior and conformational preferences of this compound are heavily influenced by stereoelectronic effects, which are stabilizing interactions arising from the overlap of orbitals in a specific spatial arrangement. baranlab.org In this molecule, the key interactions involve the interplay between the orbitals of the exocyclic double bond and the adjacent amide functionality.
The core of the electronic structure is an enamide system, where the nitrogen lone pair is conjugated with the C=C double bond. This n → π* interaction involves the delocalization of the nitrogen's non-bonding electrons into the antibonding π* orbital of the double bond. This has several important consequences:
Planarity: This delocalization is maximized when the nitrogen lone pair orbital is parallel to the p-orbitals of the π-bond, which encourages a planar arrangement of the atoms involved (C=C-N-C=O).
Rotational Barriers: The partial double bond character of the C-N and C-C bonds within the enamide system leads to higher barriers to rotation, influencing the conformational rigidity.
Furthermore, another significant stereoelectronic interaction in amides is the nO → πC=N interaction, where a lone pair from the carbonyl oxygen can interact with the antibonding orbital of the C-N bond. More prominent, however, is the delocalization of the nitrogen lone pair into the carbonyl π orbital (nN → πC=O), which is the classic description of amide resonance. In the case of an enamide, the nitrogen lone pair is in a position to donate into two different π orbitals (the C=C and the C=O). The extent of delocalization into each will depend on the specific geometry and orbital energies.
Computational studies on heterocyclic amides have demonstrated that subtle changes in atomic composition can dramatically alter stereoelectronic effects and, consequently, molecular conformation and biological function. nih.gov For this compound, the geometry of the bicyclic frame holds the exocyclic double bond in a fixed position, which in turn influences the optimal orientation for orbital overlap with the acetamide group.
A Natural Bond Orbital (NBO) analysis would be the computational method of choice to quantify these interactions. NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, and it calculates the stabilization energies associated with the delocalization between these orbitals.
Table 2: Principal Orbital Interactions in this compound and Their Predicted Consequences
| Interacting Orbitals (Donor → Acceptor) | Type of Interaction | Predicted Consequence |
| nN → πC=C | Conjugation | Increased planarity of the enamide system; influences the rotational barrier around the C-N bond. |
| nN → πC=O | Amide Resonance | Contributes to the planarity of the amide group and a high rotational barrier for the C-N bond. |
| πC=C → πC=O | Cross-Conjugation | Electronic communication between the double bond and the carbonyl group, affecting their reactivity. |
| σC-H → πC=C | Hyperconjugation | Minor electronic stabilization of the π-system; can influence the electron density on the vinyl carbons. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Stereochemistry
NMR spectroscopy is the most powerful method for elucidating the three-dimensional structure of organic compounds in solution. For a rigid bicyclic system like (Bicyclo[2.2.1]hept-2-ylidene)acetamide, NMR provides precise information on the chemical environment of each proton and carbon atom.
¹H NMR: Chemical Shift Anisotropy in Bicyclic Systems
The ¹H NMR spectrum of (Bicyclo[2.2.1]hept-2-ylidene)acetamide is expected to be complex due to the rigid, strained nature of the bicyclo[2.2.1]heptane framework. This rigidity leads to distinct chemical shifts for protons that might otherwise be considered equivalent. The phenomenon of chemical shift anisotropy, particularly from the exocyclic carbon-carbon double bond and the amide carbonyl group, plays a significant role in the spectral dispersion.
Protons in the bicyclic system experience unique shielding and deshielding effects based on their spatial orientation relative to the π-systems of the alkene and amide groups.
Vinylic Proton: The single proton attached to the exocyclic double bond (=CH-C=O) is expected to resonate significantly downfield, likely in the range of δ 5.5-6.5 ppm. Its proximity to the electron-withdrawing acetamide (B32628) group causes it to be highly deshielded.
Bridgehead Protons: The two bridgehead protons (at C1 and C4) typically appear as distinct multiplets. Their chemical shifts are influenced by the strain of the bicyclic system and long-range effects from the substituents.
Methylene (B1212753) Bridge Proton: The proton on the C7 methylene bridge often shows a complex splitting pattern and can be shielded or deshielded depending on its syn or anti relationship to the double bond. Protons syn to the double bond tend to be more shielded.
Aliphatic Protons: The remaining methylene protons on the bicyclic frame (at C3, C5, and C6) would appear as a series of complex and overlapping multiplets in the upfield region of the spectrum (δ 1.0-2.5 ppm). The fixed geometry prevents free rotation, making each proton chemically distinct.
Amide Protons: The two protons of the -NH₂ group are expected to appear as two separate broad signals, a consequence of restricted rotation around the C-N amide bond.
Table 1: Predicted ¹H NMR Chemical Shifts for (Bicyclo[2.2.1]hept-2-ylidene)acetamide :--
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinylic (=CH) | 5.5 - 6.5 | Singlet or narrow multiplet |
| Amide (-NH₂) | 6.0 - 8.0 | Two broad singlets |
| Bridgehead (C1-H, C4-H) | 2.5 - 3.5 | Multiplets |
| Methylene Bridge (C7-H) | 1.5 - 2.5 | Multiplets |
| Bicyclic CH₂ | 1.0 - 2.5 | Overlapping multiplets |
Note: These are predicted values based on analogous structures.
¹³C NMR: Carbon Hybridization and Connectivity
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. Each unique carbon atom in (Bicyclo[2.2.1]hept-2-ylidene)acetamide will produce a distinct signal, revealing the hybridization and electronic environment of the carbon atoms.
Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded carbon in the molecule, with a characteristic chemical shift expected in the range of δ 165-175 ppm.
Alkene Carbons: The two sp²-hybridized carbons of the exocyclic double bond will have distinct signals. The quaternary carbon (C2) attached to the bicyclic frame is expected around δ 140-150 ppm, while the carbon bearing the vinylic proton (=CH) would likely appear further upfield, around δ 110-120 ppm.
Bridgehead and Aliphatic Carbons: The sp³-hybridized carbons of the bicyclic framework, including the bridgehead carbons and the methylene carbons, will resonate in the upfield region of the spectrum (δ 25-55 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for (Bicyclo[2.2.1]hept-2-ylidene)acetamide :--
| Carbon Type | Hybridization | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | sp² | 165 - 175 |
| Alkene (C2) | sp² | 140 - 150 |
| Alkene (=CH) | sp² | 110 - 120 |
| Bridgehead (C1, C4) | sp³ | 40 - 55 |
| Methylene Bridge (C7) | sp³ | 30 - 45 |
| Bicyclic CH₂ | sp³ | 25 - 40 |
Note: These are predicted values based on analogous structures.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
While 1D NMR provides essential information, 2D NMR experiments are crucial for the unambiguous assignment of all signals and the complete structural elucidation of complex molecules like this one. tandfonline.commdpi.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two or three bonds. It would be used to trace the connectivity of the protons within the bicyclic framework, for instance, connecting the bridgehead protons to their adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This powerful technique allows for the definitive assignment of which protons are attached to which carbons, by correlating the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is vital for identifying connectivity between quaternary carbons (like the carbonyl and C2 alkene carbons) and nearby protons. For example, HMBC would show a correlation from the vinylic proton to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry in rigid systems. For instance, NOESY could confirm the spatial relationship between the vinylic proton and specific protons on the bicyclic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Carbonyl Vibrations and Amide Signatures
The amide group in (Bicyclo[2.2.1]hept-2-ylidene)acetamide gives rise to several distinct and strong absorption bands in the IR spectrum.
N-H Stretching: Primary amides (-NH₂) typically show two medium-intensity absorption bands in the region of 3100-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C=O Stretching (Amide I Band): The carbonyl (C=O) stretching vibration is one of the most intense and reliable absorptions in an IR spectrum. For a primary amide, this "Amide I" band is expected to appear in the range of 1630-1690 cm⁻¹. Conjugation with the exocyclic double bond may shift this frequency slightly.
N-H Bending (Amide II Band): The N-H bending vibration, known as the "Amide II" band, is also characteristic of amides and typically appears as a strong band near 1590-1650 cm⁻¹.
C=C Stretching Frequencies of the Exocyclic Alkene
The exocyclic carbon-carbon double bond (C=C) also has a characteristic stretching vibration. In rigid, strained systems like the bicyclo[2.2.1]heptane ring, the frequency of this vibration can be influenced by ring strain. For an exocyclic double bond on this framework, the C=C stretching absorption is expected to be of medium intensity and appear in the region of 1640-1670 cm⁻¹. nist.gov
Table 3: Characteristic IR Absorption Frequencies for (Bicyclo[2.2.1]hept-2-ylidene)acetamide :--
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Symmetric & Asymmetric Stretch | 3100 - 3500 | Medium (two bands) |
| Amide C=O | Stretch (Amide I) | 1630 - 1690 | Strong |
| Amide N-H | Bend (Amide II) | 1590 - 1650 | Strong |
| Alkene C=C | Stretch | 1640 - 1670 | Medium |
| Alkene =C-H | Stretch | 3010 - 3090 | Medium |
Note: These are typical frequency ranges for the specified functional groups.
Mass Spectrometry for Molecular Formula and Fragmentation Pathways
Following a comprehensive search of scientific literature and chemical databases, no specific experimental high-resolution mass spectrometry or tandem mass spectrometry data for the compound (Bicyclo(2.2.1)hept-2-ylidene)acetamide (CAS Number: 80106-53-2) is publicly available. This section outlines the theoretical principles and expected outcomes from such analyses.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, the expected molecular formula is C₉H₁₃NO. The theoretical exact mass can be calculated as follows:
| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | 151.099714 |
An experimental HRMS analysis would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 152.10754, thereby confirming the elemental composition.
Tandem Mass Spectrometry for Structural Fragments
Tandem mass spectrometry (MS/MS) provides valuable information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While no experimental data exists for this compound, a predictive analysis of its fragmentation can be made based on its structure.
The most likely fragmentation pathways would involve the cleavage of the amide group and fragmentation of the bicyclic ring system. Common fragmentation patterns would include:
Loss of the acetamide group: Cleavage of the bond between the bicyclic system and the acetamide group could lead to characteristic fragment ions.
Ring fragmentation: The bicyclo[2.2.1]heptane framework can undergo characteristic retro-Diels-Alder reactions or other ring-opening fragmentations, leading to specific neutral losses and charged fragments.
A hypothetical fragmentation table is presented below, illustrating potential product ions that could be observed in a tandem MS experiment.
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
| 152.10754 | [C₉H₁₃NO + H]⁺ | C₇H₉⁺ | CH₄NO |
| 152.10754 | [C₉H₁₃NO + H]⁺ | C₉H₁₂O⁺ | NH₂ |
X-ray Crystallography for Solid-State Structure and Stereochemistry (if available)
As of the latest available information, no crystal structure for this compound has been deposited in crystallographic databases. Therefore, no experimental data on its solid-state structure, including bond lengths, bond angles, torsional angles, intermolecular interactions, or crystal packing, is available.
Bond Lengths, Bond Angles, and Torsional Angles
Should a crystal structure become available, X-ray crystallography would provide precise measurements of the geometric parameters of the molecule. This would include the bond lengths and angles within the bicyclic framework and the acetamide substituent. Torsional angles would define the conformation of the molecule in the solid state.
Derivatives and Analogues of Bicyclo 2.2.1 Hept 2 Ylidene Acetamide: Synthesis and Reactivity
Modification of the Acetamide (B32628) Moiety
The acetamide functional group is a primary site for structural derivatization, offering opportunities to alter polarity, hydrogen bonding capability, and metabolic stability.
N-Substituted Acetamides
The synthesis of N-substituted derivatives of (Bicyclo(2.2.1)hept-2-ylidene)acetamide can be readily achieved through standard amide coupling reactions. This typically involves the initial preparation of (Bicyclo(2.2.1)hept-2-ylidene)acetic acid, which can then be activated and reacted with a diverse range of primary or secondary amines. While direct studies on the N-substitution of this compound are not extensively documented, the synthesis of analogous N-substituted amides based on the bicyclo[2.2.1]heptane skeleton is well-established. For instance, compounds such as N-(1-bicyclo(2.2.1)hept-2-yl-ethyl)-2-(2-hydroxy-phenoxy)-acetamide have been synthesized, demonstrating the feasibility of introducing complex substituents onto the amide nitrogen. sigmaaldrich.com Similarly, N-substituted amides of 3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been prepared, showcasing the compatibility of this reaction with various functionalized norbornane (B1196662) systems. ptchm.pl The conversion of exo-2-cyano-7-methyl-7-azanorbornane to 7-methyl-7-aza-2-[methylacetamido]-bicyclo[2.2.1]heptane further illustrates the derivatization of the amide group within this bicyclic framework. google.com
These synthetic precedents suggest that a variety of alkyl, aryl, and heterocyclic moieties can be appended to the acetamide nitrogen of the parent compound, enabling the exploration of a broad chemical space. The general approach would involve the reaction of an activated (Bicyclo(2.2.1)hept-2-ylidene)acetic acid derivative (such as an acyl chloride or an active ester) with the desired amine.
Homologation or Chain Extension of the Acetamide Group
Extending the carbon chain between the bicyclic system and the amide group can significantly impact the molecule's conformational flexibility and its interaction with biological targets. Homologation of the acetamide group is typically approached by first modifying the corresponding carboxylic acid precursor, (Bicyclo(2.2.1)hept-2-ylidene)acetic acid. googleapis.com
One established method for chain extension is the Arndt-Eistert synthesis, which would convert (Bicyclo(2.2.1)hept-2-ylidene)acetic acid into its next higher homologue, 3-(Bicyclo(2.2.1)hept-2-ylidene)propanoic acid. The resulting acid can then be converted to the corresponding homologated acetamide. Another powerful technique is the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons reaction. googleapis.com For instance, the Wittig homologation of norcamphor (B56629) (the ketone precursor to the ylidene moiety) with a phosphonate (B1237965) reagent like triethyl phosphonoacetate yields ethyl (Bicyclo[2.2.1]hept-2-ylidene)acetate, which can then be hydrolyzed to the acid and converted to the amide. mdpi.com By using phosphonate reagents with longer carbon chains, this method can be adapted to introduce two or more carbon atoms, thereby achieving chain extension. The existence of related compounds like 2-(Bicyclo(2.2.1)hept-2-ylidene)ethanamine, which possesses a two-carbon linker, further supports the chemical accessibility of such chain-extended structures. nih.gov
Isosteric Replacements of the Amide Group
Isosteric replacement of the amide bond is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve pharmacokinetic profiles. drughunter.comnih.govnih.gov An isostere mimics the size, shape, and electronic properties of the original functional group. drughunter.com A variety of heterocyclic and non-classical functional groups have been successfully employed as amide bioisosteres. nih.govresearchgate.net
Common isosteric replacements for the amide group include five-membered aromatic heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.govcambridgemedchemconsulting.com These rings can replicate the planar geometry and dipole moment of the trans-amide bond while being resistant to proteolytic cleavage. nih.govcambridgemedchemconsulting.com For example, the replacement of a metabolically labile amide with a 1,2,4-triazole (B32235) ring in the structure of alprazolam led to a drug with a shorter half-life and improved pharmacological profile compared to its predecessor, diazepam. drughunter.com The synthesis of such analogues for this compound would involve multi-step sequences starting from the corresponding carboxylic acid or nitrile. For instance, a patent describes the synthesis of 7-aza-2-[oxazole and oxadiazole]-bicyclo[2.2.1]heptane derivatives from a carbomethoxy precursor, highlighting the application of this strategy to the norbornane scaffold. google.com
Other non-classical bioisosteres include the trifluoroethylamine group, which can mimic the electronics of the amide carbonyl and enhance metabolic stability. drughunter.comnih.gov The table below summarizes some common amide isosteres and their potential advantages.
| Amide Isostere | Key Features & Advantages | Representative References |
| 1,2,4-Oxadiazole | Mimics planarity and dipole moment; enhances metabolic stability. | nih.gov |
| 1,3,4-Oxadiazole | Commonly used to improve metabolic stability and other pharmacological properties. | nih.gov |
| 1,2,3-Triazole | Resistant to hydrolysis, oxidation, and protease-mediated cleavage; readily synthesized via "click" chemistry. | cambridgemedchemconsulting.com |
| Trifluoroethylamine | Electronegative group mimics the carbonyl; reduces susceptibility to proteolysis; decreases basicity of the amine. | drughunter.com |
| Sulfonamide | Can improve metabolic stability, but may lead to solubility issues in some cases. | cambridgemedchemconsulting.com |
Functionalization of the Bicyclo[2.2.1]hept-2-ylidene Skeleton
The bicyclic core of the molecule provides a rigid scaffold that can be further functionalized to introduce new chemical properties and to probe spatial interactions with biological systems.
Epoxidation and Dihydroxylation of the Exocyclic Double Bond
The exocyclic double bond in this compound is a key site for functionalization. Epoxidation, the addition of a single oxygen atom across the double bond to form an oxirane (epoxide), is a fundamental transformation. This reaction is typically carried out using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
The stereochemical outcome of epoxidation on norbornene-type systems is heavily influenced by steric hindrance. researchgate.netdnu.dp.ua For the parent norbornene, which has an endocyclic double bond, epoxidation occurs almost exclusively from the less hindered exo face. researchgate.net In the case of an exocyclic double bond as in this compound, the approach of the oxidizing agent would be directed by the steric bulk of the bicyclic framework itself. Studies on the epoxidation of related bicyclic imides have shown that the reaction proceeds with high exo-selectivity. pleiades.online Theoretical studies using density functional theory (DFT) have confirmed that steric repulsion between substituents on the norbornane ring and the oxidant is a key factor in determining the stereoselectivity of the epoxidation. dnu.dp.ua
Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Similar to epoxidation, the stereochemistry of dihydroxylation is expected to be controlled by steric factors, favoring attack from the less hindered face of the double bond.
The table below outlines the expected stereochemical outcomes for the epoxidation of substituted norbornene systems, which provides a basis for predicting the reactivity of the exocyclic double bond in the target molecule.
| Norbornene Substituent | Predominant Epoxide Isomer | Rationale | Reference |
| Unsubstituted | exo (99-99.5%) | Minimal steric hindrance on the exo face. | researchgate.net |
| 7-syn-Chloro | endo | Steric repulsion between the chlorine atom and the oxidant on the exo face. | dnu.dp.ua |
| 7-syn-Methyl | endo | Steric repulsion from the methyl group hinders exo attack. | dnu.dp.ua |
| 7-syn-Hydroxy | exo | Hydrogen bonding between the hydroxyl group and the peracid stabilizes the exo transition state. | dnu.dp.ua |
Substitutions on the Norbornane Ring System
Introducing substituents directly onto the saturated carbon framework of the norbornane ring is a more challenging but valuable strategy for creating structural diversity. The high degree of C-H bond inertness in the alkane backbone often requires harsh reaction conditions or the use of pre-functionalized starting materials in a Diels-Alder synthesis. wikipedia.org
One approach to functionalize the ring is through transition metal-catalyzed C-H activation. For example, the hydroarylation of norbornene with arenes like benzene (B151609) or toluene (B28343) has been achieved using a tungsten(II) catalyst, resulting in the addition of an aryl group to the bicyclic ring. researchgate.net While this has been demonstrated on norbornene itself, the principles could potentially be adapted for derivatives.
Another strategy involves the synthesis of the bicyclic system from already substituted precursors. The Diels-Alder reaction between a substituted cyclopentadiene (B3395910) and a substituted ethylene (B1197577) is the cornerstone of norbornene chemistry and allows for the introduction of functionality at various positions from the outset. wikipedia.org
Furthermore, the inherent ring strain of the bicyclo[2.2.1]heptane system can be exploited to drive rearrangement reactions that lead to novel scaffolds. caltech.edunih.gov For example, titanocene (B72419) alkylidene complexes can react with ester-substituted norbornenes to induce a ring-opening and rearrangement to form substituted bicyclo[3.2.0]heptene systems. caltech.edu Although this fundamentally alters the core structure, it represents a powerful method for diversification based on the unique reactivity of the norbornane framework.
Ring-Opening Metathesis Polymerization (ROMP) of Bicyclic Systems
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins, making it particularly suitable for bicyclic systems like derivatives of bicyclo[2.2.1]heptane. wikipedia.org The polymerization of monomers related to this compound is influenced by both the inherent ring strain of the bicyclic framework and the nature of the substituents.
The driving force for ROMP is typically the high ring strain energy found in monomers such as norbornenes and cyclobutenes. nih.gov For bicyclic amides, an additional thermodynamic driving force can be the resonance destabilization of the amide bond due to geometric constraints within the bridged structure. rsc.org In a twisted, non-planar amide, the stabilizing nN–π*C=O resonance is diminished. Upon ring-opening, the resulting polymer chain allows the amide to adopt a more stable, planar conformation, providing a significant energetic incentive for polymerization. rsc.org This principle has been demonstrated in the living ROMP of unsaturated twisted amides using third-generation Grubbs initiators, which proceeds rapidly at room temperature to yield high molecular weight polymers. rsc.org
A variety of organometallic catalysts, primarily containing ruthenium, tungsten, or molybdenum, are employed for ROMP. wikipedia.org The choice of catalyst is critical for controlling the polymerization kinetics, polymer molecular weight, and microstructure (i.e., the cis/trans content of the double bonds in the polymer backbone). researchgate.netbohrium.comcapes.gov.br For instance, ruthenium-based catalysts like Grubbs' initiators are known for their high tolerance to functional groups, which is essential when polymerizing monomers containing amide functionalities. capes.gov.br Tungsten and molybdenum imido alkylidene initiators have been used to achieve high stereospecificity, yielding polymers with highly cis-isotactic or cis-syndiotactic structures from monomers like Vince lactam, an azabicyclo[2.2.1]heptenone derivative. researchgate.net
Alternating ROMP (AROMP) protocols have also been developed for bicyclic systems, allowing for the synthesis of copolymers with precisely controlled sequences. acs.orgmorressier.com For example, bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides have been copolymerized with cyclohexene (B86901) to produce linear copolymers with a strictly alternating structure. acs.org Such strategies could potentially be adapted for this compound and its derivatives to create functional polymers with regularly spaced amide units.
Table 1: Catalysts and Conditions in ROMP of Related Bicyclic Monomers
| Monomer | Catalyst/Initiator | Resulting Polymer Characteristics | Reference |
|---|---|---|---|
| Unsaturated Twisted Amide | Grubbs' 3rd Generation Initiator (G3) | Living polymerization, high molecular weight | rsc.org |
| (+)-Vince lactam derivatives | Mo(N-2,6-Me2C6H3)(CHCMe2Ph)(OBiphen) | Highly cis-isotactic polymer (>98% cis-it) | researchgate.net |
| (+)-Vince lactam derivatives | W(N-2,6-iPr2C6H3)(CHCMe2Ph)(Pyr)(HMTO) | Highly cis-syndiotactic polymer (>98% cis-st) | researchgate.net |
| Bicyclo[2.2.1]hept-2-ene | [Ru(H2O)6]tos2 | Non-living polymerization, broad molecular weight distribution | capes.gov.br |
Stereoisomers and Enantioselective Synthesis
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework is a source of stereoisomerism. acs.org For this compound, stereoisomers can arise from the configuration of substituents on the bicyclic core and the geometry of the exocyclic double bond (E/Z isomerism). The precise control of stereochemistry is crucial as different stereoisomers can exhibit distinct chemical and physical properties. acs.org Enantioselective synthesis, the creation of a specific enantiomer, is therefore a significant area of research.
Classical resolution involves the separation of a racemic mixture of enantiomers by converting them into diastereomers using a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers. For a compound like this compound, which contains an amide group, resolution could potentially be achieved by reacting a chiral precursor acid or amine during its synthesis.
Enzymatic resolution offers a highly selective alternative. Lipases, proteases, and other hydrolases can selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other unreacted. For instance, a racemic bicyclic amide could be subjected to enzymatic hydrolysis, where one enantiomer is converted to the corresponding carboxylic acid while the other remains as the amide, allowing for their separation. This method is valued for its high enantioselectivity and mild reaction conditions. frontiersin.org
Asymmetric catalysis is the most efficient method for generating enantiomerically pure compounds, utilizing a small amount of a chiral catalyst to produce a large quantity of a single enantiomer. frontiersin.orgnih.gov This approach can be applied to the synthesis of precursors of this compound to establish the desired stereochemistry.
Transition Metal Catalysis: Chiral complexes of transition metals such as copper, rhodium, palladium, and tungsten are widely used in asymmetric synthesis. acs.orgacs.org For example, copper-mediated oxidative dearomatization followed by a [4+2] dimerization cascade has been developed for the highly enantioselective synthesis of bicyclo[2.2.2]octenones from substituted phenols. nih.gov Similarly, palladium-catalyzed asymmetric Heck reactions can be employed to construct chiral bicyclic scaffolds. nih.gov These strategies could be adapted to create chiral bicyclo[2.2.1]heptane intermediates necessary for the synthesis of enantiopure this compound.
Organocatalysis: In recent years, metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. frontiersin.orgyoutube.com Chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity. youtube.com For instance, organocatalytic formal [4+2] cycloaddition reactions provide rapid access to enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates. researchgate.net A tandem reaction mediated by an organic base has also been shown to produce bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities. rsc.org Such methodologies are attractive due to their operational simplicity and reduced environmental impact. An organocatalytic, highly enantioselective method for ortho-hydroxylative phenol (B47542) dearomatization followed by a [4+2] reaction has also been reported, using an oxaziridinium catalyst. nih.gov
Table 2: Examples of Asymmetric Catalytic Systems for Bicyclic Scaffolds
| Reaction Type | Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Oxidative Dearomatization/[4+2] Dimerization | [(-)-sparteine]2Cu2O2(PF6)2 | 2,5-disubstituted phenol | Bicyclo[2.2.2]octenone | 99% | nih.gov |
| Formal [4+2] Cycloaddition | Chiral amine (organocatalyst) | Dienes and dienophiles | Bicyclo[2.2.1]heptane-1-carboxylate | High | researchgate.net |
| Tandem Michael addition/cyclization | Chiral organic base | α,β-Unsaturated esters | Bicyclo[2.2.2]octane-1-carboxylate | Excellent | rsc.org |
Applications in Advanced Organic Synthesis and Materials Science
(Bicyclo(2.2.1)hept-2-ylidene)acetamide as a Chiral Auxiliary or Ligand Precursor
The intrinsic chirality of the bicyclo[2.2.1]heptane skeleton makes its derivatives, including this compound, attractive candidates for use in asymmetric synthesis. The defined spatial arrangement of substituents on this rigid framework can effectively influence the stereochemical outcome of chemical reactions.
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Derivatives of the bicyclo[2.2.1]heptane system have been successfully employed as ligands for various transition metal-catalyzed reactions. nih.govnih.gov While direct studies on this compound as a ligand are not extensively documented, its structure suggests significant potential. The acetamide (B32628) functionality can be hydrolyzed to the corresponding amine or further modified to introduce phosphine (B1218219) or other coordinating groups, which are crucial for metal binding.
The design of such catalyst systems often involves the synthesis of C2-symmetric dienes or other ligands where the bicyclic scaffold provides a rigid and predictable chiral environment around the metal center. researchgate.net For instance, rhodium complexes with chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton have demonstrated high efficiency and enantioselectivity in asymmetric addition reactions. nih.govnih.govresearchgate.net The synthesis of such ligands often starts from readily available precursors like norbornene or its derivatives. nih.gov
A general approach to creating a catalyst system could involve the following conceptual steps:
Functional Group Transformation: Conversion of the acetamide group of this compound into a coordinating group (e.g., phosphine, amine, or oxazoline).
Complexation: Reaction of the modified bicyclic ligand with a suitable metal precursor (e.g., of rhodium, palladium, or iridium) to form the chiral catalyst.
Catalytic Application: Employment of the resulting metal complex in asymmetric transformations such as hydrogenations, C-C bond formations, or cycloadditions.
The steric bulk and conformational rigidity of the bicyclo[2.2.1]heptane core are expected to create a well-defined chiral pocket, enabling high levels of stereocontrol in catalyzed reactions. uwa.edu.au
The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry in organic synthesis. These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. The bicyclo[2.2.1]heptane framework has been a component of successful chiral auxiliaries. For example, amides derived from chiral amines and bicyclic carboxylic acids have been used to direct the stereochemical course of Diels-Alder reactions. nih.gov
While specific studies detailing the use of this compound as a chiral auxiliary are limited, its structural features are promising. The amide nitrogen can be part of a dienophile in a Diels-Alder reaction, where the chiral bicyclic moiety would direct the approach of the diene. rsc.org The expected outcome would be a high diastereomeric excess in the resulting cycloadduct.
| Asymmetric Reaction Type | Potential Role of this compound Derivative | Key Structural Feature | Relevant Analogue Studies |
| Diels-Alder Reaction | Chiral dienophile | Rigid bicyclic scaffold influencing diene approach. | Use of chiral acrylamides derived from bicyclic amines. nih.gov |
| Aldol Reaction | Chiral auxiliary on the enolate | Steric hindrance directing the approach of the aldehyde. | N-acyloxazolidinones with chiral backbones. |
| Alkylation | Chiral auxiliary on the nucleophile | Shielding one face of the molecule to direct alkylation. | Camphor-derived auxiliaries. |
Role as a Building Block for Complex Molecular Architectures
The unique three-dimensional structure of the bicyclo[2.2.1]heptane skeleton makes it an excellent building block for constructing complex and rigid molecular architectures. nih.gov
Molecular probes and tags are essential tools in chemical biology and diagnostics for visualizing and tracking biological processes. The rigid bicyclo[2.2.1]heptane framework can serve as a scaffold to which fluorophores, affinity labels, or other reporter groups can be attached. The acetamide group in this compound provides a convenient handle for such modifications. For instance, the amide can be hydrolyzed to an amine, which can then be readily coupled to a variety of labeling reagents.
While direct synthesis of molecular probes from this compound is not widely reported, the synthesis of various functionalized bicyclo[2.2.1]heptane derivatives suggests its feasibility. nih.govresearchgate.net The rigidity of the scaffold would ensure a well-defined spatial separation between the reporter group and any targeting moiety, which can be crucial for minimizing quenching effects and optimizing biological activity.
Norbornene and its derivatives are well-known monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with controlled structures and functionalities. mdpi.com The strained double bond in the bicyclo[2.2.1]heptene ring provides the driving force for the polymerization.
A monomer derived from this compound could be polymerized via ROMP to yield a polymer with pendant acetamide groups. These groups could then be further modified to introduce a variety of functionalities along the polymer backbone, leading to materials with tailored properties for applications in areas such as drug delivery, separations, or as functional coatings.
The polymerization of norbornene-type monomers is often carried out using well-defined ruthenium or molybdenum catalysts. The living nature of these polymerizations allows for the synthesis of block copolymers with precise control over the molecular weight and architecture. researchgate.net
| Catalyst Type | Monomer Example | Polymerization Method | Resulting Polymer Characteristics |
| Grubbs' Catalysts (Ru-based) | Functionalized Norbornenes | ROMP | High molecular weight, low polydispersity, functional group tolerance. researchgate.net |
| Schrock Catalysts (Mo-based) | Norbornene | ROMP | High polymerization rates, sensitive to functional groups. mdpi.com |
Integration into Macrocyclic and Supramolecular Systems
The rigidity and defined geometry of the bicyclo[2.2.1]heptane framework make it an attractive component for the construction of macrocycles and for directing the formation of supramolecular assemblies.
Macrocycles containing rigid building blocks often exhibit unique host-guest binding properties and can adopt well-defined conformations. The synthesis of macrocycles can be challenging due to entropic factors, but strategies such as preorganization of the linear precursor can facilitate the cyclization step. The bicyclo[2.2.1]heptane unit can act as a rigid spacer or a turn-inducing element in a macrocyclic structure. While specific macrocycles derived directly from this compound are not prominent in the literature, the synthesis of macrocycles from other bicyclic derivatives demonstrates the feasibility of this approach. researchgate.net
Lack of Publicly Available Research Hinders Exploration of (Bicyclo[2.2.1]hept-2-ylidene)acetamide in Novel Synthesis
Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of publicly available research detailing the development of novel reaction methodologies specifically utilizing the unique reactivity of the chemical compound (Bicyclo[2.2.1]hept-2-ylidene)acetamide. While information exists on the broader class of bicyclo[2.2.1]heptane derivatives and their applications in areas such as polymer science and cycloaddition reactions, specific studies focusing on the synthetic utility of the exocyclic enamide functionality in (Bicyclo[2.2.1]hept-2-ylidene)acetamide for creating new chemical transformations are not found in the reviewed sources.
The inherent strain and rigid, bicyclic structure of the norbornane (B1196662) framework often impart unique reactivity to its derivatives, making them valuable building blocks in organic synthesis. For instance, the parent olefin, bicyclo[2.2.1]hept-2-ene (norbornene), is well-known for its participation in Ring-Opening Metathesis Polymerization (ROMP) and various cycloaddition reactions. Furthermore, functionalized norbornane scaffolds are pivotal in the synthesis of complex molecules and in asymmetric catalysis.
However, the specific compound of interest, (Bicyclo[2.2.1]hept-2-ylidene)acetamide, which combines the bicyclic system with an exocyclic enamide group, does not appear as a prominent substrate in the development of new synthetic methods according to the available literature. An enamide moiety typically exhibits distinct electronic and steric properties that can be exploited for unique chemical transformations. Its potential for use in reactions such as asymmetric hydrogenations, hydroformylations, or as a dienophile in cycloaddition reactions could be a fertile ground for methodological development.
The lack of published findings prevents a detailed discussion on novel reaction methodologies, including the presentation of research data in tabular format as initially intended. Areas where this compound could theoretically be applied include:
Asymmetric Catalysis: The chiral backbone of the bicyclo[2.2.1]heptane unit could be leveraged in the development of new chiral ligands or catalysts.
Functional Monomer Synthesis: The acetamide functionality could be modified to introduce other groups, and the ylidene double bond could be a handle for polymerization, leading to novel materials.
Cascade Reactions: The unique juxtaposition of the strained ring and the enamide could be exploited in designing novel cascade or domino reactions to build molecular complexity rapidly.
Without dedicated research on (Bicyclo[2.2.1]hept-2-ylidene)acetamide, any discussion on its role in advancing organic synthesis remains speculative. The scientific community has yet to publish detailed investigations into its specific reactivity and potential for methodological innovation.
Future Research Directions and Unexplored Avenues
Expanding Synthetic Scope and Efficiency
Current synthetic routes to bicyclic amides can often be improved in terms of yield, atom economy, and substrate scope. Future research should focus on developing more efficient and versatile methods for the synthesis of (Bicyclo(2.2.1)hept-2-ylidene)acetamide and its derivatives.
One promising avenue is the exploration of advanced catalytic systems. While methods like the Diels-Alder reaction followed by functional group manipulation are established for creating the bicyclo[2.2.1]heptane core, the introduction of the ylideneacetamide group could be optimized. mdpi.com Research into novel transition-metal catalysts, such as those based on rhodium or tungsten, could enable more direct and selective C-H activation or hydroamidation reactions on norbornene-type precursors. researchgate.net For instance, a tungsten(II)-catalyzed hydroarylation of norbornene has been shown to be effective, suggesting that similar catalytic systems could be adapted for amidation reactions. researchgate.net
| Potential Synthetic Improvement | Rationale | Relevant Precedent |
| Novel Catalysts (e.g., Rh, W) | Direct C-H functionalization or hydroamidation could offer a more atom-economical route. | W(II)-catalyzed hydroarylation of norbornene. researchgate.net |
| One-Pot Procedures | Reduces intermediate isolation steps, saving time and increasing overall yield. | Multi-step syntheses are common for complex molecules. nih.govresearchgate.net |
| Optimized Reaction Conditions | Fine-tuning parameters like solvent, temperature, and reagents can significantly boost yield. | Improved yield in Swern oxidation of a bicyclic diol by changing the anhydride. mdpi.com |
Deeper Mechanistic Understanding through Advanced Physical Organic Chemistry
A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing better synthetic routes. rsc.orgacs.org For this compound, several areas warrant detailed mechanistic investigation using the tools of physical organic chemistry.
Kinetic studies of its formation and subsequent reactions would provide invaluable data on reaction rates, activation energies, and the influence of substituents. For example, investigating the kinetics of the addition of acetamide (B32628) to a suitable bicyclo[2.2.1]hept-2-ylidene precursor could elucidate the transition state structure and help optimize reaction conditions. Isotope labeling studies, particularly using deuterium, could clarify bond-forming and bond-breaking steps in key transformations.
The study of reactive intermediates is another critical frontier. Depending on the reaction conditions, the synthesis or transformation of this compound could proceed through various intermediates, such as carbocations, carbenes, or radicals. escholarship.org Trapping experiments and spectroscopic techniques (e.g., low-temperature NMR, EPR) could be employed to detect and characterize these transient species, providing a more complete picture of the reaction pathway. Understanding whether a reaction proceeds via a stepwise, zwitterionic mechanism or a concerted pathway, as has been studied for other bicyclo[2.2.1]hept-5-ene systems, would be a significant advancement. radomir.com.pl
Advanced Computational Modeling for Predictive Design
In recent years, computational chemistry has become an indispensable tool for predicting molecular properties and reaction outcomes. researchgate.net Applying advanced computational modeling to this compound can accelerate its development and guide experimental work.
Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of the molecule, predict its spectroscopic signatures (NMR, IR), and determine the relative stabilities of different isomers and conformers. radomir.com.pl Such calculations are crucial for understanding the inherent strain and reactivity of the bicyclic system.
Furthermore, computational modeling can be used to predict reaction pathways and transition state energies for both the synthesis and subsequent reactions of this compound. This predictive power allows for the in silico screening of potential catalysts and reaction conditions, saving significant experimental time and resources. psu.edu For instance, modeling the interaction of the molecule with a catalytic surface or active site can provide insights into the binding mode and help in the rational design of more effective catalysts. nih.gov Programs that predict key physicochemical properties like the octanol-water partition coefficient (LogP) can also be employed to forecast the compound's behavior in different environments. psu.edu
| Computational Method | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and spectroscopic properties. | Accurate structural data and prediction of reactivity hotspots. |
| Transition State Modeling | Elucidation of reaction mechanisms and calculation of activation barriers. | Rational selection of reaction conditions and catalysts. |
| Molecular Docking | Prediction of binding interactions with biological targets or catalysts. nih.gov | Guidance for the development of derivatives with specific functions. |
| QSAR/QSPR Modeling | Prediction of physicochemical properties like solubility and LogP. psu.edu | Early assessment of the compound's suitability for various applications. |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The unique combination of a strained alkene and an amide group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its behavior in a variety of chemical transformations.
The exocyclic double bond is a prime target for a range of addition reactions. Beyond simple hydrogenation, exploring reactions like cycloadditions, epoxidations, and dihydroxylations could lead to a diverse array of functionalized bicyclic scaffolds. The strained nature of the double bond may lead to unusual reactivity or stereochemical outcomes compared to less strained alkenes.
The amide functionality also offers numerous avenues for transformation. It can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing entry into other classes of compounds. Furthermore, the N-H bond of the amide could be a site for functionalization, such as arylation or alkylation, to create a library of derivatives with potentially new properties. The exploration of metal-catalyzed C-H activation at positions on the bicyclic core is another exciting possibility for creating novel analogs. snnu.edu.cn The development of new reactions on related bicyclic systems, such as the synthesis of pyridines, demonstrates the potential for expanding the chemical space of these molecules. imperial.ac.uk
Q & A
Basic: What are the established synthesis routes for (Bicyclo(2.2.1)hept-2-ylidene)acetamide, and what are their key steps?
The synthesis typically involves multi-step organic reactions starting from bicyclic precursors. A common method includes:
Formation of the bicyclic core : Cycloaddition or ring-closing reactions to generate the bicyclo[2.2.1]heptane skeleton.
Introduction of the acetamide group : Functionalization via nucleophilic substitution or condensation reactions.
Optimization via catalysis : Use of transition-metal catalysts (e.g., palladium or ruthenium) to enhance regioselectivity and yield .
Key challenges include controlling stereochemistry and minimizing side products.
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : - and -NMR to confirm structural integrity and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared (IR) Spectroscopy : Identification of amide C=O stretching (~1650–1700 cm) .
- X-ray Crystallography : For resolving stereochemical ambiguities in derivatives .
Physical properties (e.g., melting points) are inconsistently reported, necessitating experimental validation .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological approaches include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) often improve solubility of intermediates.
- Temperature Control : Lower temperatures reduce side reactions in sensitive steps (e.g., cyclization).
- Catalyst Selection : Heterogeneous catalysts (e.g., zeolites) enhance recyclability and reduce metal contamination .
- In-line Purification : Chromatography or crystallization at intermediate stages to isolate high-purity products.
Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
Contradictions arise from impurities or polymorphic forms. Strategies include:
Reproducing Experiments : Standardizing protocols (e.g., heating rates during melting point determination).
Cross-Validation : Comparing data across multiple techniques (e.g., DSC for thermal behavior).
Computational Prediction : Using software like Gaussian or COSMOtherm to model thermodynamic properties .
Documentation of experimental conditions (e.g., humidity, pressure) is critical for reproducibility .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound’s biological activity?
SAR studies involve:
Derivatization : Synthesizing analogs with modified bicyclic cores or acetamide substituents.
Biological Assays : Testing against targets (e.g., kinases, enzymes) to correlate structural features with activity.
Computational Docking : Tools like AutoDock Vina to predict binding modes and affinity .
For example, replacing the bicyclo[2.2.1]heptane with norbornene alters steric effects, impacting CDK9 inhibition .
Safety and Handling: What protocols mitigate risks during laboratory handling of bicyclic acetamide derivatives?
Critical precautions include:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.
- Fire Safety : Avoid open flames; use CO extinguishers for solvent-related fires .
- Waste Disposal : Neutralize reactive byproducts before disposal in approved containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
